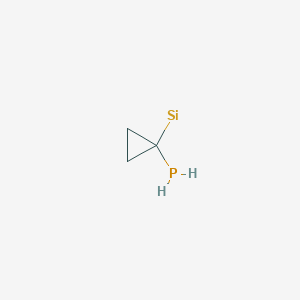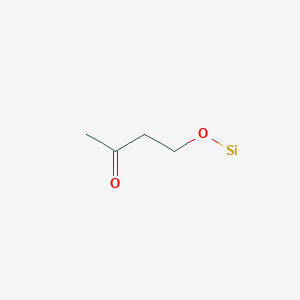![molecular formula C20H32S2Si B14182441 tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane CAS No. 918826-00-3](/img/structure/B14182441.png)
tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a hexyl chain, and a bithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction between two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via a Grignard reaction or a similar alkylation process.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Silylation: The final step involves the silylation of the bithiophene core with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thiophene rings or the tert-butyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Bromine, chlorine, in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized bithiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated bithiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential use as drug delivery agents or as components in diagnostic tools.
Industry
In industry, tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is largely dependent on its application. In organic electronics, the compound functions as a semiconductor material, facilitating the transport of charge carriers. The bithiophene core provides a conjugated system that allows for efficient charge transfer, while the tert-butyl and hexyl groups enhance solubility and processability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(3-iodopropoxy)dimethylsilane: Used in organic synthesis as an intermediate.
tert-Butyl(3-bromopropoxy)dimethylsilane: Another intermediate used in organic synthesis.
Uniqueness
tert-Butyl(3’-hexyl[2,2’-bithiophen]-5-yl)dimethylsilane is unique due to its combination of a bithiophene core with tert-butyl and hexyl substituents. This combination imparts specific electronic properties and solubility characteristics that are advantageous in the development of organic electronic materials.
Eigenschaften
CAS-Nummer |
918826-00-3 |
|---|---|
Molekularformel |
C20H32S2Si |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
tert-butyl-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C20H32S2Si/c1-7-8-9-10-11-16-14-15-21-19(16)17-12-13-18(22-17)23(5,6)20(2,3)4/h12-15H,7-11H2,1-6H3 |
InChI-Schlüssel |
WNLDRMYLAAYPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)

difluorosilane](/img/structure/B14182383.png)

![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)


![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)


![4-Chloro-2-[1-(4-fluorophenyl)ethyl]aniline](/img/structure/B14182418.png)
![Dimethyl[(nona-3,4-dien-3-yl)oxy]phenylsilane](/img/structure/B14182438.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14182439.png)
